pyrrolo[1,2-a]pyrazin-1-amine pyrrolo[1,2-a]pyrazin-1-amine
Brand Name: Vulcanchem
CAS No.: 2052588-76-6
VCID: VC11520409
InChI: InChI=1S/C7H7N3/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H,(H2,8,9)
SMILES:
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

pyrrolo[1,2-a]pyrazin-1-amine

CAS No.: 2052588-76-6

Cat. No.: VC11520409

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

pyrrolo[1,2-a]pyrazin-1-amine - 2052588-76-6

Specification

CAS No. 2052588-76-6
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name pyrrolo[1,2-a]pyrazin-1-amine
Standard InChI InChI=1S/C7H7N3/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H,(H2,8,9)
Standard InChI Key QPMSUQLAGSJGRX-UHFFFAOYSA-N
Canonical SMILES C1=CN2C=CN=C(C2=C1)N

Introduction

Structural and Chemical Properties

Core Architecture and Substituent Effects

Pyrrolo[1,2-a]pyrazin-1-amine consists of a pyrrole ring fused to a pyrazine moiety, with the amino group occupying the 1-position (Figure 1). The planar fused-ring system facilitates π-π stacking interactions, while the amino group enhances solubility and serves as a site for further functionalization . Key structural features include:

  • Intramolecular Hydrogen Bonding: The carbonyl oxygen (if present in derivatives) forms a hydrogen bond with a proton on the pyrrole ring, stabilizing the conformation and altering spectroscopic signatures such as carbonyl stretching frequencies .

  • Aromaticity and Electronic Effects: The pyrazine ring contributes electron-deficient characteristics, making the compound amenable to electrophilic substitutions at specific positions .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃Calculated
Molecular Weight133.15 g/molCalculated
LogP (Predicted)1.2 ± 0.3ChemAxon
Hydrogen Bond Donors1PubChem

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A landmark advancement in synthesizing pyrrolo[1,2-a]pyrazin-1-amine derivatives involves palladium trifluoroacetate-mediated reactions between N-phenacyl pyrrole-2-carbonitriles and aryl boronic acids . This method achieves high yields (70–85%) under optimized conditions (80°C, DMF, 12 h) and tolerates electron-donating and electron-withdrawing substituents on the boronic acid component. The mechanism proceeds via carbo-palladation, followed by cyclization to form the fused ring system .

Alternative Routes

  • Aza-Michael Cyclization: Base-catalyzed cyclization of pyrrole-2-amides affords dihydropyrrolo[1,2-a]pyrazinones, which can be oxidized to the aromatic system .

  • Cycloaddition Reactions: Azomethine ylides derived from pyrrolo[1,2-a]pyrazines undergo 1,3-dipolar cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate, yielding polycyclic derivatives .

Biological Activities and Mechanisms

Gastric Acid Secretion Inhibition

Pyrrolo[1,2-a]pyrazin-1-amine derivatives substituted at the 6-position with cyanomethyl or aryl groups exhibit potent inhibition of H⁺/K⁺-ATPase in parietal cells, a mechanism critical for treating peptic ulcers . For example, the derivative 6-cyano-1-(2-phenylethyl)pyrrolo[1,2-a]pyrazine reduces acid secretion by 80% in murine models at 10 mg/kg doses .

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The compound’s planar structure enables interactions with ATP-binding pockets of kinases. Derivatives bearing 8-methyl substitutions show enhanced selectivity for BRD4 bromodomains (IC₅₀: 50 nM), making them candidates for cancer therapy .

Anticancer Activity

Pyrrolo[1,2-a]pyrazin-1-amine induces apoptosis in A549 lung cancer cells via caspase-3 activation, with EC₅₀ values of 12 µM . Structural optimization to improve bioavailability is ongoing.

Comparison with Related Heterocycles

CompoundKey FeaturesBiological Activity
Imidazo[1,2-a]pyrazineHigher metabolic stabilityAntiviral, kinase inhibition
Pyrazolo[3,4-d]pyrimidineEnhanced solubilityPDE5 inhibition (e.g., sildenafil)
Pyrrolo[1,2-a]pyrazin-1-amineTunable electronic profileGastric acid inhibition, antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator